Hdac-IN-63

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hdac-IN-63 is a dual inhibitor targeting both Fms-like tyrosine kinase 3 and histone deacetylase 1. It has shown significant potential in the treatment of acute myeloid leukemia by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-63 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The key steps include:

Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.

Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

Scaling up reactions: Ensuring that the reactions can be scaled up without compromising the yield or purity.

Process optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.

Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Hdac-IN-63 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution reagents: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups, resulting in modified compounds.

Applications De Recherche Scientifique

Hdac-IN-63 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.

Biology: Investigated for its role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase and Fms-like tyrosine kinase 3

Mécanisme D'action

Hdac-IN-63 exerts its effects by inhibiting the activity of histone deacetylase 1 and Fms-like tyrosine kinase 3. This inhibition leads to:

Altered gene expression: By inhibiting histone deacetylase 1, this compound promotes the acetylation of histones, resulting in changes in chromatin structure and gene expression.

Inhibition of cell proliferation: Inhibition of Fms-like tyrosine kinase 3 disrupts signaling pathways involved in cell proliferation, leading to reduced cancer cell growth.

Induction of apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways

Comparaison Avec Des Composés Similaires

Hdac-IN-63 is unique in its dual inhibition of histone deacetylase 1 and Fms-like tyrosine kinase 3. Similar compounds include:

Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Gilteritinib: A Fms-like tyrosine kinase 3 inhibitor used in the treatment of acute myeloid leukemia.

This compound stands out due to its dual-targeting mechanism, which offers a broader range of therapeutic effects compared to single-target inhibitors .

Activité Biologique

Hdac-IN-63 is a member of the class of compounds known as histone deacetylase inhibitors (HDACi), which are recognized for their potential therapeutic applications in cancer and other diseases. This article provides an overview of the biological activity of this compound, including its mechanisms, effects on cellular processes, and relevant research findings.

Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and non-histone proteins. This deacetylation process leads to chromatin condensation and transcriptional repression. Inhibition of HDACs, such as with this compound, results in increased acetylation levels, promoting a more open chromatin structure and enhancing gene transcription associated with cell cycle arrest, differentiation, and apoptosis in cancer cells .

Key Features of this compound

- Chemical Structure : The specific structural characteristics of this compound contribute to its binding affinity for HDAC enzymes, impacting its inhibitory potency.

- Selectivity : Research indicates that this compound exhibits selective inhibition against certain HDAC isoforms, which is critical for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Activity

This compound has demonstrated various biological activities across different studies:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to significant apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect is mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Cell Cycle Arrest : The compound has been observed to induce G1 or G2/M phase cell cycle arrest, which is associated with increased levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27 .

- Differentiation Effects : In certain leukemia models, this compound has been shown to promote differentiation of immature cells into more mature forms, suggesting potential applications in hematological malignancies .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer : In a preclinical model, treatment with this compound resulted in significant tumor regression and enhanced survival rates in mice bearing breast cancer xenografts. The mechanism was attributed to increased apoptosis and altered gene expression profiles favoring differentiation .

- Colon Cancer : Another study demonstrated that this compound effectively reduced tumor growth in colon cancer models by inducing cell cycle arrest and apoptosis through modulation of the Wnt/β-catenin signaling pathway .

Comparative Analysis

The following table summarizes the biological effects observed with this compound compared to other known HDAC inhibitors:

| Compound | Induction of Apoptosis | Cell Cycle Arrest | Differentiation Induction | Selectivity for HDAC Isoforms |

|---|---|---|---|---|

| This compound | High | G1/G2/M | Yes | Selective |

| SAHA | Moderate | G1 | No | Non-selective |

| Entinostat | High | G1/G2/M | Yes | Moderate |

Propriétés

Formule moléculaire |

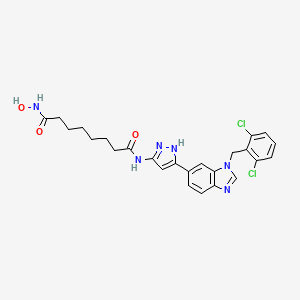

C25H26Cl2N6O3 |

|---|---|

Poids moléculaire |

529.4 g/mol |

Nom IUPAC |

N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C25H26Cl2N6O3/c26-18-6-5-7-19(27)17(18)14-33-15-28-20-11-10-16(12-22(20)33)21-13-23(31-30-21)29-24(34)8-3-1-2-4-9-25(35)32-36/h5-7,10-13,15,36H,1-4,8-9,14H2,(H,32,35)(H2,29,30,31,34) |

Clé InChI |

QDZSPZAGUMSAMI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2C=C(C=C3)C4=CC(=NN4)NC(=O)CCCCCCC(=O)NO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.